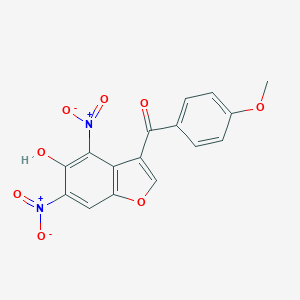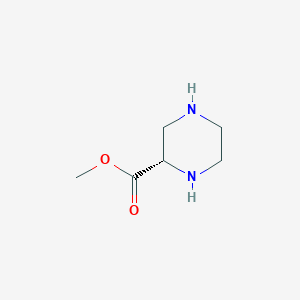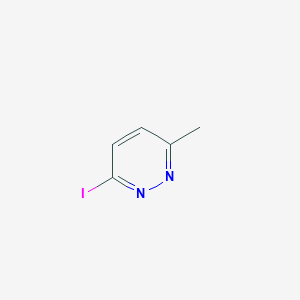
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
The compound “4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The molecule also has an amino group (-NH2), a methoxy group (-OCH3), and a thiol group (-SH). The methoxy group is attached to a phenyl ring, which is a six-membered carbon ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . These methods have been used for the preparation of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction (XRD) analysis . The structure often crystallizes in orthorhombic or monoclinic crystal systems . The molecules in the asymmetric unit are usually linked by intermolecular hydrogen bonds, forming a three-dimensional network .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the amino group can participate in nucleophilic substitution reactions, while the thiol group can undergo oxidation and reduction reactions .Applications De Recherche Scientifique
Corrosion Inhibition
4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrates significant potential in corrosion inhibition. Research has shown its effectiveness in protecting mild steel against corrosion in a corrosive environment. This is evident from studies involving weight loss technique, scanning electron microscopy, and adsorption isotherm models. The compound fits well to a Langmuir isotherm model, indicating its superior inhibition efficiency against corrosion of mild steel (Al-amiery et al., 2020). Another study confirms this, showcasing its high inhibition efficiency in normal hydrochloric acid medium, indicating its mixed inhibitor nature affecting both cathodic and anodic corrosion currents (Bentiss et al., 2009).
Antimicrobial Activity
The compound and its derivatives have been explored for antimicrobial activities. Novel derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Properties
Studies on the synthesis and properties of related 1,2,4-triazole derivatives underscore the chemical versatility and strategic role of these compounds in modern medicine and pharmacy. Their structural combination with other heterocycles like pyrazole increases the likelihood of interaction with various biological targets (Fedotov et al., 2022).
Cholinesterase Inhibitors
Research aimed at exploring the enzymatic potential of new triazoles has revealed their excellent cholinesterase inhibitory potential, particularly in the context of Alzheimer's disease research. This includes the discovery of compounds showing significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, highlighting the biomedical importance of these compounds (Arfan et al., 2018).
Anti-inflammatory Activity
The compound and its derivatives have been synthesized and shown to exhibit anti-inflammatory activity. This opens avenues for their potential use in developing new anti-inflammatory drugs (Labanauskas et al., 2004).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It has been suggested that the compound may interact with its targets through hydrogen bonding . The presence of the amino and thiol groups in the molecule could potentially form hydrogen bonds with the target molecules, thereby influencing their function .
Biochemical Pathways
Similar compounds have been shown to inhibit the corrosion of mild steel in a 10 mol/L HCl solution at 30 °C . This suggests that the compound may interact with metal ions and influence redox reactions.
Pharmacokinetics
The presence of the methoxy group could potentially enhance the compound’s lipophilicity, which may improve its absorption and distribution within the body .
Result of Action
Similar compounds have been shown to exhibit inhibitory effects on mild steel corrosion , suggesting that the compound may have potential applications in materials science.
Action Environment
The action of 4-Amino-5-(4-methoxyphenyl)-4H-[1,2,4]triazole-3-thiol can be influenced by environmental factors such as temperature and pH . For instance, the compound has been shown to inhibit mild steel corrosion in a 1.0 mol/L HCl solution at 30 °C , indicating that its efficacy may be temperature-dependent.
Propriétés
IUPAC Name |
4-amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-14-7-4-2-6(3-5-7)8-11-12-9(15)13(8)10/h2-5H,10H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMOXHUUEHEKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370687 | |
| Record name | 4-Amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36209-49-1 | |
| Record name | 4-Amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)







![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)


![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)
![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)
